3-Chlorobenzyl chloride is an aromatic organic compound with the chemical formula C7H6Cl2. It is a derivative of toluene (methylbenzene) where one hydrogen atom on the ring is replaced by a chlorine atom (chloro) at the third position (meta position) and a chloromethyl group (CH2Cl) is attached to the same ring.
This compound finds occasional use as a reactant in organic synthesis, particularly in reactions involving the chloromethyl group [].
3-Chlorobenzyl chloride features a benzene ring with two chlorine substituents. One chlorine is located at the third position (meta) of the ring, and the other is part of a chloromethyl group attached to the same carbon atom. The chloromethyl group is a reactive electrophile due to the positive charge on the carbon adjacent to the highly electronegative chlorine.
3-Chlorobenzyl chloride is primarily used as a reactant in organic synthesis. A notable example is its use in the reaction with 3-methoxybenzyl chloride and ethyl 4-bromobenzoate to form a new biaryl compound using zinc dust and a palladium catalyst under mild conditions in pure water []. This reaction highlights the utility of 3-chlorobenzyl chloride as a building block for the synthesis of more complex aromatic molecules.
Reaction Equation (Ref. 1):
3-ClC6H4CH2Cl + 3-MeOC6H4CH2Cl + EtO-4-BrC6H4 --> Pd/Zn, H2O --> Biaryl product + other products
3-Chlorobenzyl chloride does not have a well-defined mechanism of action in biological systems as it is not typically used in that context. Its primary function is as a reactive intermediate in organic synthesis.
3-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions.
-Chlorobenzyl chloride is an aromatic organic compound with the chemical formula C7H6Cl2. It is a colorless liquid with a pungent odor. Some key properties relevant to scientific research include:
Corrosive;Irritant